molecular formula C12H6Cl2FN5O B1428756 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177415-97-2

6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Cat. No. B1428756
M. Wt: 326.11 g/mol
InChI Key: IBJJGMFVYRSOGS-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (DCFPI) is a novel small molecule with potential therapeutic applications. It is a member of the imidazo[1,2-b]pyridazine family, which is a class of heterocyclic compounds that are known for their diverse biological activities. The structure of DCFPI is composed of two fused rings, one being an imidazo[1,2-b]pyridazine moiety, and the other one a pyridine ring with a fluorine atom at the 3-position. DCFPI has demonstrated a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, including compounds like 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, is a crucial heterocyclic nucleus that provides various bioactive molecules. This class has seen a resurgence in interest for therapeutic applications in medicine, particularly after the success of kinase inhibitors like ponatinib. Extensive reviews reveal the significance of structure-activity relationships (SAR) within this framework, guiding the development of novel compounds with enhanced pharmacokinetic profiles and efficiency in medicinal chemistry (Amanda Garrido et al., 2021).

Antitumor Activity

Imidazole derivatives, including those related to the imidazo[1,2-b]pyridazine ring system, have been reviewed for their antitumor activities. These compounds, with modifications and functionalization around their core structures, have shown potential in preclinical testing stages, offering new avenues for anticancer drug development (M. Iradyan et al., 2009).

Heterocyclic N-oxide Motif in Drug Development

The heterocyclic N-oxide motif, derived from scaffolds such as imidazo[1,2-b]pyridazine, has been highlighted for its versatility in organic synthesis and medicinal applications. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making them valuable in drug development research (Dongli Li et al., 2019).

Antitubercular Activity

Research into the modification of isoniazid (INH) structure to include imidazo[1,2-b]pyridazine derivatives has shown promising in vitro anti-tubercular activity. These compounds, through structural optimization, have demonstrated significant activity against both INH-sensitive and resistant Mycobacterium tuberculosis strains, indicating their potential as leads for new anti-TB compounds (M. Asif, 2014).

properties

IUPAC Name

6,8-dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FN5O/c13-6-3-10(14)19-20-9(5-17-11(6)20)12(21)18-8-1-2-16-4-7(8)15/h1-5H,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJJGMFVYRSOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732520
Record name 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

CAS RN

1177415-97-2
Record name 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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